
(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethoxybenzyl group and a tert-butoxycarbonyl-protected amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: The protected amino group is then coupled with a suitable propanoic acid derivative using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the trifluoromethoxybenzyl group: The trifluoromethoxybenzyl group is introduced through a nucleophilic substitution reaction, typically using a trifluoromethoxybenzyl halide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxybenzyl group can enhance binding affinity and specificity, while the protected amino group can be deprotected to reveal a reactive site for further chemical modifications. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
相似化合物的比较
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methoxybenzyl)propanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
®-3-((tert-Butoxycarbonyl)amino)-2-(2-chlorobenzyl)propanoic acid: Contains a chlorobenzyl group instead of a trifluoromethoxybenzyl group.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties, such as lipophilicity, electronic effects, and metabolic stability. This makes it a valuable compound for designing molecules with enhanced biological activity and stability.
属性
分子式 |
C16H20F3NO5 |
|---|---|
分子量 |
363.33 g/mol |
IUPAC 名称 |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[2-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-9-11(13(21)22)8-10-6-4-5-7-12(10)24-16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1 |
InChI 键 |
WDQNHVDNGXJKOR-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


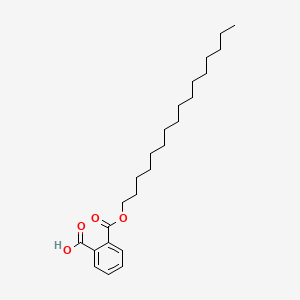

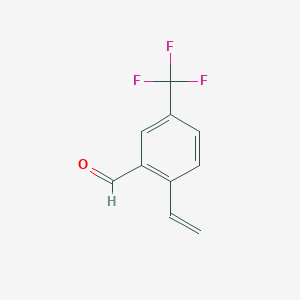
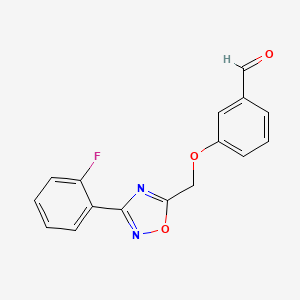
![3-Bromobenzo[d]isoxazol-5-amine](/img/structure/B12958738.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide](/img/structure/B12958746.png)
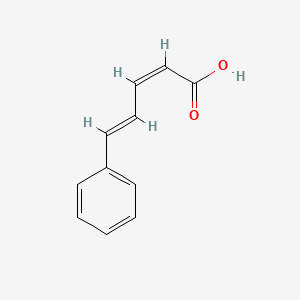
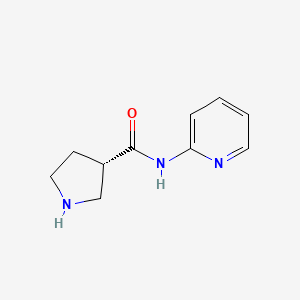
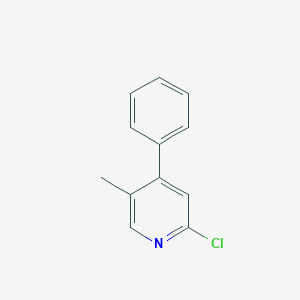


![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)


